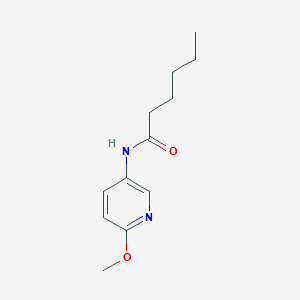![molecular formula C17H13N3O2S B2879042 2-(2-(2-(1H-吡咯-1-基)噻唑-4-基)乙基)二苯并[e,h][1,4]二氮杂菲-1,3-二酮 CAS No. 1286725-35-6](/img/structure/B2879042.png)
2-(2-(2-(1H-吡咯-1-基)噻唑-4-基)乙基)二苯并[e,h][1,4]二氮杂菲-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione” is a complex organic molecule that contains several interesting functional groups. These include a pyrrole ring, a thiazole ring, and an isoindoline dione group . Each of these groups is known to have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings will have delocalized electrons, which could lead to interesting electronic and optical properties .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds containing these functional groups are often involved in nucleophilic substitution reactions, or can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of nitrogen in the pyrrole and thiazole rings could result in basic properties. The isoindoline dione group could contribute to acidic properties .科学研究应用
Antibacterial Activity
The compound has been found to have antibacterial properties . It was part of a new series of molecules that were synthesized and evaluated for their antibacterial activity. Some of these molecules showed strong antibacterial properties .
Antitubercular Activity
In addition to its antibacterial properties, the compound also demonstrated antitubercular activity . This suggests that it could be used in the treatment of tuberculosis .
Inhibition of Enoyl ACP Reductase and DHFR Enzymes
The compound has been found to inhibit the activity of enoyl ACP reductase and DHFR enzymes . These enzymes are involved in the synthesis of fatty acids and nucleic acids, respectively, which are essential for the growth and survival of bacteria .
Antimicrobial Activity
Compounds with a similar structure, such as imidazole, have been found to have a broad range of biological activities, including antimicrobial activity . This suggests that the compound could also have antimicrobial properties.
Anti-inflammatory Activity
Imidazole derivatives, which share a similar structure with the compound, have been found to have anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Antitumor Activity
The compound could potentially have antitumor properties. Imidazole derivatives, which share a similar structure with the compound, have been found to have antitumor properties .
Antidiabetic Activity
The compound could potentially be used in the treatment of type 2 diabetes. It has been found to reduce blood glucose levels, suggesting that it could be beneficial in conditions involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
Cardiovascular Disease Treatment
Given its potential to reduce blood glucose levels, the compound could also be beneficial in the treatment of cardiovascular diseases, which are often associated with conditions like diabetes and hyperglycemia .
作用机制
Mode of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with various biological targets, leading to a broad range of biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities .
未来方向
The future research directions would depend on the context in which this compound is being used. If it is a pharmaceutical compound, future research could involve improving its efficacy or reducing side effects. If it is a material, future research could involve improving its physical properties or finding new applications .
属性
IUPAC Name |
2-[2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-15-13-5-1-2-6-14(13)16(22)20(15)10-7-12-11-23-17(18-12)19-8-3-4-9-19/h1-6,8-9,11H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYGHNXFHAZTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethyl)isoindoline-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2878959.png)

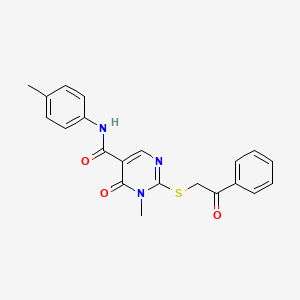
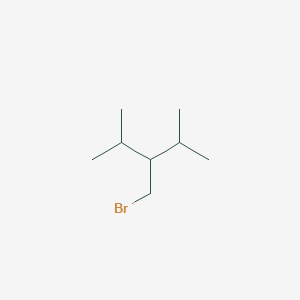
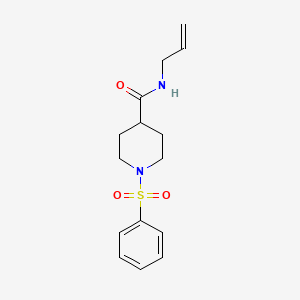
![3-[[1-[(2-Methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2878971.png)
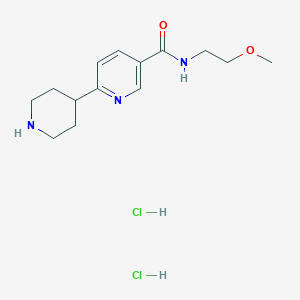

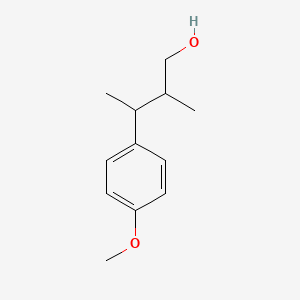
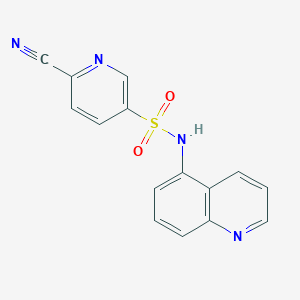


![2-(Furan-2-yl)-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878980.png)
